2-oxobutanoyl Chloride

Description

Contextualization within Acyl Halide Chemistry

Acyl halides, with the general formula RCOX, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen (-X). wikipedia.org They are among the most reactive carboxylic acid derivatives, serving as powerful acylating agents in numerous organic transformations. libretexts.orglibretexts.org Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halide, which makes the carbonyl carbon highly electrophilic and the halide an excellent leaving group.

The synthesis of acyl chlorides is commonly achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org However, the preparation of α-keto acid chlorides, such as 2-oxobutanoyl chloride, presents specific challenges. Conventional reagents that are effective for simple carboxylic acids often prove unsatisfactory for α-keto acids. orgsyn.org For instance, the reaction of pyruvic acid with phosphorus halides fails to produce the desired pyruvoyl chloride. orgsyn.org An alternative method involves the use of α,α-dichloromethyl methyl ether, which has been successfully applied to prepare this compound from 2-oxobutanoic acid, albeit in modest yields (32%). orgsyn.org

Academic Significance and Research Gaps

The academic interest in this compound is largely driven by its utility in synthesizing more complex molecules, particularly natural products. However, a significant hurdle in its application is its inherent instability. niscpr.res.in Research has shown that the compound is susceptible to decomposition, which can limit reaction yields and complicate purification processes. researchgate.net This instability is a recognized limiting factor in synthetic routes that employ this reagent. researchgate.net

One of the primary research gaps is the development of more efficient and reliable methods for the synthesis of α-keto acid chlorides in general, and this compound in particular. orgsyn.org While methods using oxalyl chloride or α,α-dichloromethyl methyl ether exist, they can result in low yields or difficult-to-separate mixtures. orgsyn.orgniscpr.res.in Improving the synthesis and handling of this compound to mitigate its tendency to decompose remains an area ripe for investigation. A more robust synthetic protocol would significantly enhance its accessibility and utility for the broader synthetic chemistry community.

Role as a Versatile Synthetic Building Block in Organic Synthesis

Despite its challenging nature, this compound is a valuable and versatile building block in organic synthesis. researchgate.net Its two reactive sites—the ketone and the acyl chloride—allow for sequential or selective reactions to rapidly assemble complex molecular architectures. nih.govfrontiersin.org This dual functionality is highly prized in the construction of heterocyclic compounds and natural products.

A prominent example of its application is in the total synthesis of isocoumarins, such as xyridin A and xyridin B, which are natural products isolated from the plant Xyris indica. niscpr.res.inresearchgate.net In a key step, this compound is condensed with a homophthalic acid derivative to construct the core isocoumarin (B1212949) skeleton containing an oxopropyl side chain. researchgate.net Specifically, the condensation of this compound with 3,4-methylenedioxyhomophthalic acid directly affords xyridin B. researchgate.net While this reaction demonstrates the synthetic utility of the reagent, the yield was noted to be impacted by the decomposition of the this compound, highlighting the practical consequences of its instability. researchgate.net The ability to introduce the 1-oxopropyl (B103655) group in a single step showcases the efficiency of this compound as a synthetic intermediate for accessing complex target molecules. researchgate.net

Table of Mentioned Chemical Compounds

Table 2: Chemical Compounds Referenced in the Article

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₄H₅ClO₂ | Main subject of the article |

| 2-Oxobutanoic acid | C₄H₆O₃ | Precursor for this compound synthesis orgsyn.org |

| 3,4-Methylenedioxyhomophthalic acid | C₁₀H₈O₆ | Reactant in the synthesis of Xyridin B researchgate.net |

| α,α-Dichloromethyl methyl ether | C₂H₄Cl₂O | Reagent for synthesizing α-keto acid chlorides orgsyn.org |

| Oxalyl chloride | C₂Cl₂O₂ | Common reagent for acyl chloride synthesis libretexts.orgorgsyn.org |

| Pyruvic acid | C₃H₄O₃ | Example α-keto acid for synthesis discussion orgsyn.org |

| Pyruvoyl chloride | C₃H₃ClO₂ | Example α-keto acid chloride orgsyn.org |

| Thionyl chloride | SOCl₂ | Common reagent for acyl chloride synthesis libretexts.orglibretexts.org |

| Xyridin A | C₁₃H₁₂O₄ | Natural product synthesis target researchgate.net |

| Xyridin B | C₁₃H₁₀O₅ | Natural product synthesized using this compound researchgate.net |

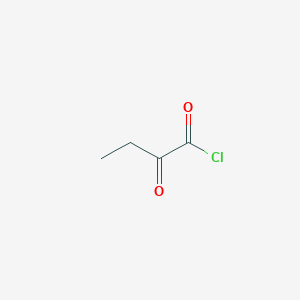

Structure

3D Structure

Properties

IUPAC Name |

2-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-2-3(6)4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGQQGROXHPINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451561 | |

| Record name | Butanoyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17118-74-0 | |

| Record name | Butanoyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxobutanoyl Chloride

Classical Preparative Routes for α-Keto Acyl Chlorides

The traditional synthesis of α-keto acyl chlorides, including 2-oxobutanoyl chloride, primarily relies on the conversion of the corresponding α-keto acid's carboxylic acid group into an acyl chloride.

The most direct and classical method for preparing this compound is the chlorination of its carboxylic acid precursor, 2-oxobutanoic acid. This transformation is typically achieved using a variety of chlorinating agents, with oxalyl chloride being a prominent choice. wikipedia.orgchemicalbook.com The reaction involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

When oxalyl chloride is used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), the conversion is efficient. researchgate.netsci-hub.se A key advantage of this reagent is that the byproducts—carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl)—are all gaseous, which simplifies the purification of the desired acyl chloride product. chemicalbook.comchemguide.co.uk

Other classical reagents for this conversion include thionyl chloride (SOCl2) and phosphorus halides like phosphorus pentachloride (PCl5) and phosphorus trichloride (PCl3). chemguide.co.ukchemguide.co.uk Thionyl chloride also produces gaseous byproducts (SO2 and HCl), facilitating an easier workup. chemguide.co.ukchemguide.co.uklibretexts.org Phosphorus-based reagents, while effective, yield non-gaseous byproducts such as phosphoryl chloride (POCl3) or phosphorous acid (H3PO3), which must be separated from the product, often through fractional distillation. chemguide.co.uk

Table 1: Comparison of Classical Chlorinating Agents

| Reagent | Formula | Byproducts | Phase of Byproducts | Advantages | Disadvantages |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Clean reaction, volatile byproducts | More expensive than SOCl₂ |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Volatile byproducts, readily available | Can sometimes lead to side reactions |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Highly reactive | Solid reagent, non-gaseous byproduct |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid | Milder than PCl₅ | Non-gaseous byproduct requires separation |

While not a direct synthesis of this compound, classical methods for preparing structurally analogous compounds often start from β-keto esters like ethyl acetoacetate. website-files.comlibretexts.org For instance, the synthesis of related chlorinated α-keto esters can be achieved through the chlorination of an acetoacetic ester derivative. The methylene group, activated by two adjacent carbonyl groups in acetoacetic esters, is a key site for chemical modification. website-files.comlibretexts.org

A relevant classical approach involves the direct chlorination of the α-position of a β-keto ester. This can be followed by subsequent chemical steps to yield a structure analogous to an α-keto acyl chloride. These routes highlight the versatility of β-dicarbonyl compounds in classical organic synthesis for constructing complex, functionalized molecules. libretexts.org

Contemporary and Optimized Synthesis Strategies

Modern synthetic chemistry aims for greater efficiency, milder reaction conditions, and improved sustainability. These principles have been applied to the synthesis of acyl chlorides, moving beyond purely classical methods.

Contemporary synthesis has seen the rise of catalyst- and ligand-accelerated reactions. In the context of converting carboxylic acids to their derivatives, ligands can play a crucial role in enhancing the reactivity of the catalyst or stabilizing key intermediates. For the synthesis of acyl chlorides, modern approaches have explored novel activating agents that can be considered a form of ligand-accelerated transformation. For example, the conversion of carboxylic acids to acid chlorides can be achieved rapidly using systems like 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org In this system, the cyclopropene acts as an activator for the nucleophilic acyl substitution, a role conceptually similar to that of a ligand in a metal-catalyzed cycle. Such methods can offer higher selectivity and may proceed under milder conditions than classical approaches.

The principles of green chemistry focus on reducing the environmental impact of chemical processes. This includes using less hazardous chemicals, employing safer solvents, and improving energy efficiency. Several green strategies are applicable to the synthesis of acyl chlorides. pjoes.com

Table 2: Overview of Green Chemistry Strategies in Acyl Chloride Synthesis

| Strategy | Principle | Example | Benefit |

| Bio-based Solvents | Use of renewable, less toxic solvents | Using Cyrene™ instead of Dichloromethane | Reduced toxicity and environmental persistence |

| Aqueous Media | Replacing organic solvents with water | Metal-free synthesis under neutral conditions | Eliminates volatile organic compounds (VOCs) |

| Solvent-Free Reactions | Reacting neat reagents without a solvent | Direct synthesis using bis(trichloromethyl)carbonate | Minimizes waste, simplifies product isolation |

Challenges and Considerations in Synthetic Efficacy

The synthesis of this compound is not without its challenges, primarily stemming from the high reactivity of the acyl chloride functional group, which is further activated by the adjacent keto group.

High Reactivity and Instability : Acyl chlorides are inherently reactive electrophiles. The presence of the α-keto group in this compound enhances the electrophilicity of the acyl chloride carbon, making the molecule highly susceptible to nucleophilic attack. This high reactivity can lead to decomposition or unwanted side reactions if not handled under strictly controlled conditions. tandfonline.comchemistrysteps.com

Sensitivity to Moisture : A significant challenge in the synthesis and handling of any acyl chloride is its extreme sensitivity to water. tandfonline.com Hydrolysis readily occurs, converting the acyl chloride back to the parent carboxylic acid (2-oxobutanoic acid), which reduces the yield and purity of the final product. Therefore, all reagents and glassware must be scrupulously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Hazardous Reagents and Byproducts : The classical reagents used for synthesis, such as thionyl chloride and oxalyl chloride, are corrosive and toxic. sci-hub.sechemguide.co.uk They also release acidic gases like HCl and SO2, which require careful handling and neutralization, posing safety and environmental concerns.

Purification : Due to the compound's reactivity, purification can be challenging. Distillation, a common method for purifying liquids, must be performed carefully under reduced pressure to avoid thermal decomposition. The presence of byproducts from the chlorination reaction can also complicate the isolation of the pure compound.

Inherent Instability and Decomposition Pathways of this compound

This compound, as an α-keto acid chloride, is a highly reactive and inherently unstable molecule. Its instability stems from the presence of two electrophilic carbonyl carbons and the good leaving group ability of the chloride ion. The carbon atom of the acid chloride is particularly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of both the adjacent keto group and the chlorine atom. This high degree of electrophilicity makes the compound extremely sensitive to moisture and prone to decomposition under various conditions. savemyexams.com

Several decomposition pathways are recognized for α-keto acid chlorides, primarily driven by their high reactivity. The principal pathways include hydrolysis and thermal decomposition.

Hydrolysis: This is the most common decomposition pathway for acyl chlorides. savemyexams.com In the presence of water or even atmospheric moisture, this compound rapidly hydrolyzes to form 2-oxobutanoic acid and hydrochloric acid. libretexts.org The reaction is typically rapid and exothermic.

Thermal Decomposition: While specific thermal decomposition data for this compound is not readily available, α-keto acids and related compounds can undergo decarboxylation (loss of CO₂) or decarbonylation (loss of CO) upon heating. wikipedia.orgchemistrysteps.com For this compound, thermal stress could lead to the elimination of carbon monoxide from the acyl chloride moiety, potentially leading to the formation of 1-chloropropane-1,2-dione or other rearrangement products. The decomposition of the related compound, oxalyl chloride, upon contact with water results in the formation of carbon dioxide, carbon monoxide, and hydrogen chloride. sciencemadness.orgwikipedia.org

The table below summarizes the primary decomposition pathways for this compound.

Table 1: Decomposition Pathways of this compound

| Decomposition Pathway | Triggering Condition | Primary Products |

|---|---|---|

| Hydrolysis | Presence of water/moisture | 2-Oxobutanoic acid, Hydrochloric acid (HCl) |

Byproduct Formation and Advanced Purification Strategies

The synthesis of this compound, typically from 2-oxobutanoic acid and a chlorinating agent such as oxalyl chloride or thionyl chloride, can lead to the formation of several byproducts. The nature and quantity of these byproducts depend on the specific reagents and reaction conditions employed.

Common byproducts include:

Unreacted Starting Material: Incomplete reaction can leave residual 2-oxobutanoic acid in the product mixture.

Chlorinating Agent Byproducts:

When using oxalyl chloride, the byproducts are gaseous carbon monoxide (CO) and carbon dioxide (CO₂), which largely escape from the reaction mixture. sciencemadness.orgwikipedia.org

Thionyl chloride (SOCl₂) produces sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Catalyst-Related Impurities: If a catalyst such as N,N-dimethylformamide (DMF) is used, it can react with the chlorinating agent to form a Vilsmeier reagent. sci-hub.sewikipedia.orgjk-sci.com This can lead to the formation of minor byproducts, including the potent carcinogen dimethylcarbamoyl chloride, which arises from the decomposition of the catalyst. wikipedia.org

The table below details potential byproducts in the synthesis of this compound.

Table 2: Potential Byproducts in this compound Synthesis

| Byproduct | Source |

|---|---|

| 2-Oxobutanoic acid | Unreacted starting material |

| Hydrochloric acid (HCl) | Reaction byproduct with most chlorinating agents |

| Carbon monoxide (CO), Carbon dioxide (CO₂) | Byproducts from oxalyl chloride |

| Sulfur dioxide (SO₂) | Byproduct from thionyl chloride |

Given the high reactivity and thermal instability of this compound, advanced and careful purification strategies are necessary. High temperatures must be avoided to prevent decomposition.

Low-Temperature Vacuum Distillation: Standard distillation is often unsuitable due to the compound's thermal lability. Fractional distillation under high vacuum allows for purification at significantly lower temperatures, minimizing the risk of thermal degradation. researchgate.net Techniques like Kugelrohr distillation can be particularly effective for small quantities.

Inert Atmosphere Operations: All purification steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware to rigorously exclude moisture and prevent hydrolysis. researchgate.net

Azeotropic Removal of HCl: Co-distillation with an inert solvent can sometimes be used to remove residual dissolved HCl.

Chromatography: While challenging due to the compound's reactivity, flash chromatography using anhydrous solvents and a non-protic stationary phase could potentially be used for purification. However, the risk of decomposition on the stationary phase is significant.

The following table compares various purification strategies for this compound.

Table 3: Comparison of Purification Strategies for this compound

| Purification Method | Advantages | Disadvantages |

|---|---|---|

| High Vacuum Distillation | Effective for separating compounds with different boiling points at low temperatures, minimizing thermal decomposition. researchgate.net | Requires specialized equipment; may not remove azeotropic impurities. |

| Crystallization | Can yield high-purity solid products if the compound is a solid and a suitable solvent system is found. | May not be feasible if the compound is a liquid at room temperature or does not crystallize well. |

| Flash Chromatography | Can separate complex mixtures. | High risk of decomposition on the stationary phase; requires strictly anhydrous conditions. researchgate.net |

Elucidation of Reaction Mechanisms Involving 2 Oxobutanoyl Chloride

Nucleophilic Acyl Substitution Pathways

The most prominent reaction pathway for 2-oxobutanoyl chloride involves nucleophilic acyl substitution at the highly reactive acyl chloride moiety. This class of reactions allows for the conversion of the acyl chloride into a range of other carboxylic acid derivatives. transformationtutoring.com

The reaction of this compound with nucleophiles proceeds through a well-established two-step mechanism known as nucleophilic addition-elimination. chemistrysteps.comlibretexts.orgchemguide.co.uk This pathway is distinct from the one-step Sₙ2 mechanism and is characteristic of acyl compounds. libretexts.org

The process begins with the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl bond, rendering the carbon atom electron-deficient and susceptible to attack. libretexts.orglibretexts.org This initial addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. chemistrysteps.comlibretexts.orglibretexts.org

The rate and outcome of the nucleophilic acyl substitution reaction are significantly influenced by the properties of the nucleophile, particularly its strength and steric profile. uci.eduicm.edu.pl

Nucleophile Strength: Stronger nucleophiles react more rapidly than weaker ones. Nucleophilicity generally increases with negative charge and basicity. uci.edulibretexts.org For instance, a negatively charged alkoxide ion (RO⁻) is a much stronger nucleophile than its neutral alcohol counterpart (ROH), and will react more vigorously with this compound. libretexts.org Similarly, amines are effective nucleophiles for these reactions. savemyexams.com

Steric Factors: Steric hindrance, or crowding around the reactive center, can impede nucleophilic attack. uci.edu Bulky nucleophiles or significant steric hindrance on the acyl chloride itself can slow down the rate of reaction. numberanalytics.com In the case of this compound, the ethyl group adjacent to the ketone offers some steric bulk, but the primary site of attack, the acyl chloride carbon, is relatively accessible. However, very bulky nucleophiles would still experience slower reaction rates compared to smaller ones with similar nucleophilicity.

The interplay of these factors determines the reaction's progression, as detailed in the table below.

| Nucleophile | Formula | Class (Strength/Basicity) | Steric Hindrance | Resulting Product from Reaction with this compound |

|---|---|---|---|---|

| Water | H₂O | Weak Nucleophile / Weak Base | Low | 2-Oxobutanoic acid |

| Methanol | CH₃OH | Weak Nucleophile / Weak Base | Low | Methyl 2-oxobutanoate (B1229078) (an ester) |

| Ammonia | NH₃ | Good Nucleophile / Weak Base | Low | 2-Oxobutanamide (a primary amide) |

| Methylamine | CH₃NH₂ | Good Nucleophile / Moderate Base | Low | N-methyl-2-oxobutanamide (a secondary amide) |

| Hydroxide Ion | OH⁻ | Strong Nucleophile / Strong Base | Low | 2-Oxobutanoate (salt of carboxylic acid) |

| tert-Butoxide | (CH₃)₃CO⁻ | Strong Nucleophile / Strong Base | High | tert-butyl 2-oxobutanoate (reaction is slower due to steric hindrance) |

Electrophilic Reactivity of the Carbonyl and Acyl Chloride Moieties

This compound possesses two electrophilic centers: the carbonyl carbon of the ketone (C3) and the carbonyl carbon of the acyl chloride (C1). The reactivity of these two sites towards nucleophiles is vastly different. The acyl chloride is the most reactive carboxylic acid derivative, significantly more so than a ketone. transformationtutoring.comuomustansiriyah.edu.iq

The heightened electrophilicity of the acyl chloride carbon is due to the strong electron-withdrawing inductive effect of the highly electronegative chlorine atom, in addition to the oxygen atom. libretexts.orglibretexts.org This makes the acyl chloride carbon exceptionally electron-poor and a prime target for nucleophilic attack. The ketone's carbonyl carbon is only activated by a single oxygen atom and an adjacent alkyl group, making it a much less reactive electrophile. Consequently, nucleophilic attack will occur almost exclusively at the acyl chloride functional group.

Advanced Applications of 2 Oxobutanoyl Chloride in Organic Synthesis

Functionalization Reactions for Molecular Complexity

The acyl chloride group of 2-oxobutanoyl chloride is highly susceptible to nucleophilic attack, making it an excellent precursor for a range of functionalization reactions. These reactions are fundamental in introducing new functional groups and increasing the molecular complexity of synthetic targets.

This compound readily reacts with a wide array of alcohols and polyols to form the corresponding esters. savemyexams.comoperachem.com This process, known as esterification, is a cornerstone of organic synthesis. operachem.comchemguide.co.uk The reaction typically proceeds rapidly at room temperature and may be facilitated by the use of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. operachem.com The high reactivity of the acyl chloride makes it a more effective acylating agent compared to the corresponding carboxylic acid. savemyexams.com

The esterification can be performed with simple primary, secondary, and tertiary alcohols, as well as more complex polyols where selective monoesterification can be achieved under controlled conditions. organic-chemistry.orgluxembourg-bio.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to yield the ester. operachem.com

Table 1: Examples of Esterification Reactions with this compound This table is illustrative and provides a general representation of the reaction.

| Alcohol/Polyol | Base | Product |

| Ethanol | Pyridine | Ethyl 2-oxobutanoate (B1229078) |

| Isopropanol | Triethylamine | Isopropyl 2-oxobutanoate |

| Ethylene Glycol | Pyridine (1 eq.) | 2-Hydroxyethyl 2-oxobutanoate |

Similar to esterification, this compound undergoes amidation with primary and secondary amines to produce the corresponding amides. fishersci.itsavemyexams.com This reaction is a fundamental method for forming carbon-nitrogen bonds. fishersci.it The reaction is typically carried out by treating the acyl chloride with the amine, often in the presence of a base to scavenge the HCl generated. fishersci.itcognitoedu.org Tertiary amines cannot form amides due to the absence of a hydrogen atom on the nitrogen. libretexts.org

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion. cognitoedu.org This method is widely used due to its efficiency and the high reactivity of the acyl chloride starting material. libretexts.org

Table 2: Examples of Amidation Reactions with this compound This table is illustrative and provides a general representation of the reaction.

| Amine | Base | Product |

| Methylamine | Triethylamine | N-Methyl-2-oxobutanamide |

| Diethylamine | Pyridine | N,N-Diethyl-2-oxobutanamide |

| Aniline | Pyridine | N-Phenyl-2-oxobutanamide |

This compound can react with carboxylic acids or their corresponding carboxylate salts to form mixed or symmetrical anhydrides. libretexts.orgpressbooks.pub This reaction involves the nucleophilic attack of the carboxylate oxygen on the acyl chloride's carbonyl carbon. libretexts.org The use of a weak base like pyridine is often employed to neutralize the HCl byproduct and drive the reaction to completion. pressbooks.pub

Anhydrides are themselves reactive acylating agents, though generally less reactive than acyl chlorides. uobasrah.edu.iq The formation of an anhydride (B1165640) from this compound provides an alternative intermediate for subsequent acylation reactions, sometimes offering different reactivity or selectivity profiles. libretexts.org

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of both the ketone and acyl chloride functionalities in this compound allows for its participation in various carbon-carbon bond-forming reactions, which are crucial for building the carbon skeleton of complex organic molecules.

This compound can react with potent organometallic nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi). google.comgoogle.comlibretexts.org These reagents are strong bases and powerful nucleophiles that readily attack carbonyl groups. libretexts.orgmt.com

When reacting with the acyl chloride functionality, Grignard and organolithium reagents typically add twice. youtube.commasterorganicchemistry.com The first equivalent adds to the acyl chloride to form a ketone, which is more reactive than the starting acyl chloride and rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.comchemistrysteps.comyoutube.com It is generally not possible to stop the reaction at the ketone stage with these highly reactive organometallics. chemistrysteps.com

Less reactive organometallic reagents, such as organocuprates (Gilman reagents), can be used to achieve a single addition to the acyl chloride, affording a ketone. chemistrysteps.comyoutube.com This provides a method for synthesizing more complex ketones from this compound.

The ketone functionality of this compound, and its derivatives, can participate in condensation reactions, most notably the aldol (B89426) condensation. srmist.edu.inucalgary.ca This reaction involves the formation of an enolate, which then acts as a nucleophile, attacking another carbonyl compound to form a β-hydroxy ketone or aldehyde. srmist.edu.innih.gov

In the context of this compound derivatives (such as the corresponding esters or amides), the α-protons to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with an aldehyde or another ketone in a crossed aldol reaction. uobabylon.edu.iq Such reactions are pivotal for constructing new carbon-carbon bonds and introducing stereocenters into a molecule. nih.gov For example, the condensation of this compound with 3,4-methylenedioxyhomophthalic acid has been used in the synthesis of natural products like xyridin B. researchgate.netresearchgate.net

Synthesis of Complex Heterocyclic Scaffolds

The dual reactivity of this compound is particularly advantageous in the synthesis of heterocyclic compounds, where both the acyl chloride and the ketone functionalities can be strategically employed to form ring structures.

Construction of Nitrogen-Containing Heterocycles (e.g., Benzimidazole (B57391) Derivatives)

Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The general and well-established synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as acid chlorides. nih.govmdpi.com In this reaction, one of the amino groups of the o-phenylenediamine (B120857) attacks the electrophilic carbonyl carbon of the acid chloride, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

While the reaction of o-phenylenediamines with various aroyl chlorides is a common method for benzimidazole synthesis, specific examples detailing the use of this compound are not extensively documented in the reviewed literature. nbu.ac.inijariie.com However, based on the known reactivity of α-keto acids with o-phenylenediamines to form quinoxalinones, a related class of heterocycles, the reaction with the more reactive α-ketoacyl chloride is a plausible pathway to benzimidazole derivatives bearing an α-keto side chain. nih.gov The presumed reaction would proceed through initial acylation of one of the amino groups, followed by cyclization involving the second amino group and the ketone carbonyl, though this specific transformation requires further investigation.

Table 1: Representative Synthesis of Benzimidazoles using Acid Chlorides

| Entry | o-Phenylenediamine Derivative | Acid Chloride | Product | Reference |

| 1 | o-Phenylenediamine | Benzoyl chloride | 2-Phenylbenzimidazole | nbu.ac.in |

| 2 | 3,4-Diaminotoluene | Acetyl chloride | 2,5(or 2,6)-Dimethylbenzimidazole | ijariie.com |

| 3 | o-Phenylenediamine | 1,3-Benzodioxole-5-carbonyl chloride | 2-(1,3-Benzodioxol-5-yl)benzimidazole | nbu.ac.in |

This table illustrates the general reaction for the synthesis of benzimidazoles from o-phenylenediamines and various acid chlorides to provide context for the potential, though not explicitly documented, reaction with this compound.

Formation of Oxygen-Containing Ring Systems (e.g., Isocoumarins)

In contrast to the synthesis of benzimidazoles, the utility of this compound in constructing oxygen-containing heterocycles is well-documented, particularly in the synthesis of isocoumarins. Isocoumarins are a class of natural products and synthetic compounds with a broad spectrum of biological activities. A key synthetic strategy for accessing 3-substituted isocoumarins is the condensation of homophthalic acids with acid chlorides. researchgate.net

Table 2: Synthesis of Xyridin B using this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3,4-Methylenedioxyhomophthalic acid | This compound | 6,7-Methylenedioxy-3-(1-oxopropyl)isocoumarin (Xyridin B) | 58% | researchgate.net |

Regiospecific and Stereoselective Introduction of α-Ketoacyl Moieties

The introduction of an α-ketoacyl group into a molecule can be a powerful strategy for creating intermediates in the synthesis of biologically active compounds. The ability to control the regiochemistry and stereochemistry of this introduction is crucial for the efficient synthesis of complex targets.

The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings with high regioselectivity, which is largely governed by the directing effects of the substituents on the aromatic substrate. organic-chemistry.orglibretexts.org In principle, this compound could be employed in a Friedel-Crafts reaction to introduce the 2-oxobutanoyl moiety onto an aromatic ring. However, there is a lack of specific examples in the surveyed literature that demonstrate the regiospecific acylation of aromatic compounds using this compound.

Similarly, achieving stereoselectivity in the addition of the α-ketoacyl group is a significant challenge. Stereoselective reactions are those that favor the formation of one stereoisomer over others. youtube.com This can be achieved through various strategies, such as the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. While there are reports on diastereoselective reactions involving related α-keto compounds, specific studies detailing the stereoselective introduction of the 2-oxobutanoyl group from this compound are not readily found in the examined scientific literature. The development of such methodologies would represent a significant advancement in the application of this versatile reagent.

Theoretical and Computational Chemistry of 2 Oxobutanoyl Chloride

Electronic Structure and Reactivity Predictions

Computational analysis of 2-oxobutanoyl chloride focuses on understanding its inherent electronic properties, which are key determinants of its chemical reactivity. Methods such as Frontier Molecular Orbital (FMO) theory and population analysis are employed to predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. studymind.co.uk It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. studymind.co.uknih.gov For an electrophile like this compound, the energy and localization of its LUMO are of paramount importance.

The LUMO of this compound is expected to be localized primarily on the two carbonyl carbons. Due to the strong electron-withdrawing inductive effect of the chlorine atom, the carbonyl carbon of the acyl chloride group is rendered highly electrophilic. scienceinfo.comlibretexts.org This makes the C-Cl bond susceptible to nucleophilic attack. The adjacent ketone carbonyl also contributes to the molecule's electrophilicity. Computational models predict the relative energies of the HOMO and LUMO, the gap between which indicates the molecule's kinetic stability. mdpi.com

Charge distribution analysis, typically performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. In this compound, both carbonyl carbons would carry a significant partial positive charge, with the acyl chloride carbon being the more electrophilic center. The oxygen atoms and the chlorine atom would, in turn, carry partial negative charges. This charge separation underscores the polar nature of the molecule and highlights the sites most susceptible to nucleophilic attack. scienceinfo.comnih.gov

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties and Charge Distribution for this compound (Note: The following data are illustrative, based on theoretical principles and calculations for analogous α-ketoacyl chlorides, as direct computational studies on this compound are not available in the cited literature.)

| Parameter | Predicted Value | Description |

| HOMO Energy | ~ -11.5 eV | Represents the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.8 eV | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons and its electrophilicity. stackexchange.com |

| HOMO-LUMO Gap | ~ 9.7 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. mdpi.com |

| Partial Charge on C1 (Acyl Chloride Carbonyl) | ~ +0.85 | Indicates a highly electrophilic center, susceptible to nucleophilic attack. |

| Partial Charge on C2 (Ketone Carbonyl) | ~ +0.65 | Indicates a secondary electrophilic center. |

| Partial Charge on Cl | ~ -0.40 | Reflects the high electronegativity of chlorine and its role as a good leaving group. |

| Partial Charge on O (Acyl Chloride) | ~ -0.60 | Indicates significant negative charge localization. |

| Partial Charge on O (Ketone) | ~ -0.62 | Indicates significant negative charge localization. |

The electrophilicity of this compound can be quantified using various computational indices derived from Density Functional Theory (DFT). The global electrophilicity index (ω), introduced by Parr, is a widely used descriptor. nih.gov It is calculated from the HOMO and LUMO energies and provides a measure of an electrophile's ability to accept electrons.

For this compound, the presence of two electron-withdrawing carbonyl groups in proximity, combined with the inductive effect of the chlorine atom, results in a high predicted electrophilicity index. scienceinfo.comlibretexts.org This high electrophilicity suggests that the molecule will react readily with a wide range of nucleophiles. Computational models can compare the electrophilicity of the two carbonyl carbons, confirming that the acyl chloride is the more reactive site for nucleophilic acyl substitution. libretexts.orgnih.gov

Reaction Energetics and Transition State Computations

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the calculation of energies for reactants, products, and transition states.

Quantum mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the entire course of a chemical reaction. acs.orgcuny.edu For this compound, these simulations would typically model a nucleophilic acyl substitution reaction. The mechanism involves the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the chloride ion to reform the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

Simulations can calculate the activation energy (the energy barrier of the transition state), which is crucial for predicting reaction rates. acs.org For a reaction with a nucleophile, QM simulations would confirm that the attack at the acyl chloride carbon has a significantly lower activation barrier than attack at the ketone carbon, due to the superior leaving group ability of the chloride ion compared to an alkyl group. libretexts.orgmasterorganicchemistry.com

Table 2: Predicted Reaction Energetics for Nucleophilic Attack on this compound (Note: The following data are illustrative and based on theoretical principles for nucleophilic acyl substitution on analogous compounds.)

| Reaction Parameter | Attack at Acyl Chloride Carbonyl | Attack at Ketone Carbonyl |

| Activation Energy (ΔG‡) | Low | High |

| Reaction Enthalpy (ΔH) | Exergonic | Endergonic (for substitution) |

| Intermediate Stability | Tetrahedral intermediate is transient | Tetrahedral intermediate is less stable |

| Leaving Group Ability | High (Chloride ion) | Very Low (Ethyl group) |

Because this compound is a bifunctional electrophile, predicting the selectivity of its reactions is a key challenge that computational models can address. nih.govmdpi.com In reactions with a nucleophile, chemoselectivity is the primary concern: will the nucleophile attack the acyl chloride or the ketone?

As established by FMO theory, charge distribution, and reaction energetics, the acyl chloride is the more electrophilic and reactive site. scienceinfo.comlibretexts.org Therefore, computational models would overwhelmingly predict that nucleophiles will selectively attack the acyl chloride moiety to give substitution products, leaving the ketone group intact, especially under mild conditions. This is a common reactivity pattern for acyl chlorides. studymind.co.uk Computational studies can quantify this selectivity by comparing the activation barriers for the two competing pathways. acs.org A large difference in these barriers would indicate high selectivity.

In Silico Design and Virtual Screening of Novel Derivatives

The principles of computational chemistry can be extended from analysis to design, enabling the in silico creation and evaluation of novel molecules based on a parent scaffold. nih.gov

Virtual screening is a computational technique used to search large libraries of compounds to identify those that possess a desired property, such as biological activity against a specific target. masterorganicchemistry.comnih.gov Starting with the 2-oxobutanoyl scaffold, derivatives could be designed by modifying the ethyl group or by creating products from its reaction with various nucleophiles. For instance, libraries of amides or esters could be virtually generated from the reaction of this compound with a diverse set of amines or alcohols.

These virtual libraries can then be screened for properties like drug-likeness, predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and binding affinity to a biological target using molecular docking simulations. tandfonline.commdpi.com This computational approach accelerates the discovery of new chemical entities by prioritizing the synthesis and testing of the most promising candidates, saving significant time and resources. nih.govresearchgate.net For example, derivatives of 3-(3-oxobutanoyl)-2H-chromen-2-one have been investigated using molecular docking to understand their binding modes. researchgate.net A similar approach could be applied to derivatives of this compound to explore their potential in medicinal chemistry.

Analytical Methodologies for Research on 2 Oxobutanoyl Chloride and Its Derivatives

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatography is an indispensable tool for the separation and purification of chemical mixtures. adarshcollege.inijcrt.org In the context of 2-oxobutanoyl chloride, various chromatographic methods are employed to assess the purity of the starting material and to isolate the products of its reactions. adarshcollege.inijcrt.org

Commonly used techniques include thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC). ijcrt.orgdrawellanalytical.com TLC is often utilized as a rapid and simple method for monitoring the progress of a reaction. adarshcollege.in For the purification of larger quantities of material, column chromatography is the preferred method. nih.gov HPLC provides high-resolution separation and is suitable for both analytical and preparative purposes. drawellanalytical.com

The choice of the stationary and mobile phases is crucial for achieving effective separation and depends on the polarity of the compounds being separated. oup.com.au For instance, in the synthesis of xyridin B, the condensation of this compound with 3,4-methylenedioxyhomophthalic acid was followed by purification, likely involving chromatographic techniques to isolate the target molecule. researchgate.net Similarly, in the preparation of N-(2-azido-2-methyl-3-oxobutanoyl) derivatives, column chromatography on silica (B1680970) gel was used to separate the desired products from the reaction mixture. cdnsciencepub.com

Interactive Table: Chromatographic Techniques in the Study of this compound Reactions

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel F254 | Varies (e.g., Ethyl acetate/hexane) | Reaction monitoring | nih.gov |

| Column Chromatography | Silica Gel | Varies (e.g., Hexane/benzene, Dichloromethane) | Isolation and purification of reaction products | nih.govcdnsciencepub.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-phase) | Acetonitrile/Water gradients | Purity assessment and quantitative analysis | drawellanalytical.com |

Advanced Spectroscopic Characterization in Mechanistic Studies and Product Elucidation (e.g., in-situ NMR, time-resolved IR)

To gain deeper insights into the reaction mechanisms and the transient species involved in reactions of this compound, advanced spectroscopic techniques are employed.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. researchgate.netresearchgate.net This technique provides valuable information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. cardiff.ac.ukelectrochem.org For example, in situ NMR can track the evolution of both the solid and liquid phases during crystallization processes. cardiff.ac.uk It is particularly useful for identifying short-lived or metastable intermediates that might be missed by ex-situ analysis. electrochem.org The ability to observe the reaction as it happens provides a dynamic view of the chemical transformations. researchgate.net

Time-Resolved Infrared (IR) Spectroscopy is another powerful technique for studying the kinetics and mechanisms of fast reactions. catalysis.blogunipr.it It allows for the observation of vibrational changes in molecules on very short timescales, from nanoseconds to milliseconds. escholarship.org This is achieved by initiating a reaction, often with a light pulse, and then recording a series of IR spectra at different time delays. unipr.itescholarship.org Time-resolved IR can provide structural information on transient intermediates and transition states, which is crucial for a complete understanding of the reaction pathway. unipr.it

Interactive Table: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Obtained | Timescale | Application Example | Reference |

| In-situ NMR | Real-time concentration changes of reactants, intermediates, and products; structural elucidation of transient species. | Seconds to hours | Monitoring the synthesis of N-(2-oxobutanoyl)-2-(methoxymethyl)indoline. | researchgate.netwiley-vch.de |

| Time-Resolved IR | Vibrational spectra of short-lived intermediates and transition states; reaction kinetics. | Nanoseconds to milliseconds | Studying the photochemistry of related α-keto esters. | unipr.itescholarship.org |

Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. purdue.edu It is extensively used for monitoring the progress of reactions involving this compound and for the analysis of the resulting complex mixtures. researchgate.netnih.gov

Reaction Monitoring with mass spectrometry allows for the rapid detection of reactants, intermediates, and products directly from the reaction mixture. microsaic.com Techniques like electrospray ionization (ESI-MS) can be used to gently ionize molecules in solution, providing a real-time snapshot of the species present. researchgate.netnih.gov This is particularly valuable for optimizing reaction conditions and for understanding the reaction kinetics. researchgate.net

Complex Mixture Analysis often involves coupling mass spectrometry with a separation technique, such as liquid chromatography (LC-MS) or gas chromatography (GC-MS). waters.comnih.gov This hyphenated approach allows for the separation of the individual components of a mixture before they are introduced into the mass spectrometer for detection and identification. waters.comnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds. nih.gov Software tools can then be used to deconvolute the complex data and identify the components of the mixture. waters.comepfl.ch

Interactive Table: Mass Spectrometry Techniques and Applications

| Technique | Ionization Method | Coupled Separation | Application | Reference |

| ESI-MS | Electrospray Ionization | None (Direct Infusion) | Real-time reaction monitoring | researchgate.net |

| LC-MS | Electrospray Ionization | Liquid Chromatography | Analysis of complex reaction mixtures, metabolite identification | nih.govnih.gov |

| GC-MS | Electron Ionization | Gas Chromatography | Analysis of volatile and semi-volatile reaction products | waters.com |

| HRMS | Various | LC or GC | Accurate mass determination for formula elucidation | nih.gov |

Future Research Directions and Emerging Trends

Development of Asymmetric Synthetic Routes for Chiral α-Ketoacyl Structures

The synthesis of chiral α-ketoacyl structures is a significant challenge in organic chemistry, as these motifs are present in numerous biologically active molecules and are valuable synthetic intermediates. nih.gov The development of asymmetric methods to control the stereochemistry at the α-position of the ketoacyl group is a key area of research.

While traditional methods for asymmetric α-alkylation of carbonyl compounds have often relied on stoichiometric chiral auxiliaries, newer approaches are exploring catalytic asymmetric methods. nih.gov These methods aim to provide more efficient and atom-economical routes to enantiomerically enriched α-keto esters and amides. Research in this area involves the design and application of chiral catalysts that can effectively differentiate between the two enantiotopic faces of a prochiral nucleophile or the two enantiomers of a racemic starting material. researchgate.netyork.ac.uk The use of 2-oxobutanoyl chloride in such reactions would allow for the direct introduction of a chiral 2-oxobutanoyl moiety, a valuable building block in the synthesis of complex natural products and pharmaceuticals.

Catalytic Innovations for Highly Selective Transformations Involving this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. researchgate.net For transformations involving this compound, the development of novel catalytic systems is crucial for controlling reactivity and achieving desired outcomes.

Recent advancements in catalysis have shown that the interplay between different types of catalysts, such as homogeneous and heterogeneous systems, can lead to highly efficient and selective processes. mit.edu For instance, a catalyst might cycle between a soluble molecular form and a solid-state form during a reaction, each state facilitating a different step of the catalytic cycle. mit.edu Applying such innovative catalytic concepts to reactions of this compound could lead to breakthroughs in its application. Furthermore, the development of catalysts that can facilitate reactions under mild conditions, such as those that operate at room temperature and with low catalyst loadings, is a continuing goal. researchgate.net The use of dual catalytic systems, where two different catalysts work in concert to promote a transformation, is another promising area of exploration for expanding the synthetic utility of this compound. nih.gov

| Catalyst Type | Potential Application with this compound | Desired Outcome |

| Chiral Lewis Acids | Asymmetric Friedel-Crafts acylation | Enantioselective synthesis of α-aryl-α-ketoesters |

| Transition Metal Catalysts | Cross-coupling reactions | Formation of C-C bonds with various coupling partners |

| Organocatalysts | Asymmetric aldol (B89426) or Mannich reactions | Diastereo- and enantioselective synthesis of complex carbonyl compounds |

| Biocatalysts (Enzymes) | Kinetic resolution of racemic mixtures | Access to enantiopure α-hydroxy or α-amino acids derived from this compound |

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Applications

Beyond its traditional role as an acylating agent, researchers are exploring new ways to harness the reactivity of this compound. This includes investigating its participation in multicomponent reactions, cycloadditions, and cascade reactions to rapidly build molecular complexity from simple starting materials.

One area of interest is the reaction of this compound with isocyanides, which can lead to the formation of α-ketoimidoyl chlorides. uniupo.it These intermediates are highly reactive and can be transformed into a variety of heterocyclic compounds. uniupo.it Another avenue of research involves the use of this compound in the synthesis of isocoumarins, a class of natural products with diverse biological activities. For example, the condensation of this compound with homophthalic acids has been used in the synthesis of xyridin B. researchgate.net The susceptibility of this compound to decomposition can be a limiting factor in some syntheses. researchgate.net

The development of new synthetic methods that utilize this compound as a key building block continues to be an active area of research. For instance, it has been used in the synthesis of precursors for benzoazepinoindoles, a novel class of heterocyclic compounds. thieme-connect.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way molecules are made. researchgate.netfu-berlin.de These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. dokumen.pubrsc.org

The use of this compound in flow chemistry systems could enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. beilstein-journals.org Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and leading to higher yields and purities. dokumen.pub

Automated synthesis platforms, which can perform multiple reactions in parallel, are powerful tools for accelerating the discovery of new reactions and the synthesis of compound libraries. researchgate.netkit.edu By incorporating this compound into these platforms, researchers can efficiently explore its reactivity with a wide range of substrates and catalysts, leading to the rapid identification of new synthetic methodologies. ucla.edutaawon.com The modular design of many automated systems allows for flexibility and future expansion. kit.edu

| Technology | Advantage for Reactions with this compound | Example Application |

| Flow Chemistry | Precise control of reaction temperature and time, safe handling of reactive intermediates. | High-yielding acylation reactions with minimal byproduct formation. |

| Automated Synthesis | High-throughput screening of reaction conditions and substrates. | Rapid optimization of catalytic asymmetric reactions. |

| Integrated Flow and Automation | Continuous production of complex molecules with minimal manual intervention. | On-demand synthesis of pharmaceutical intermediates derived from this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.